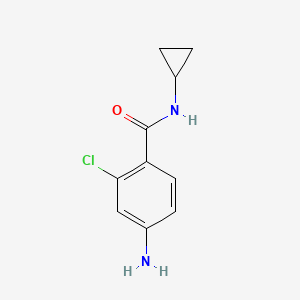![molecular formula C19H19N5O2 B2514168 (7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanon CAS No. 1797712-66-3](/img/structure/B2514168.png)
(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is an intriguing molecule due to its diverse structural components. It incorporates elements from multiple heterocyclic classes and displays unique chemical and biological properties, making it a subject of intense research in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: : This compound serves as a building block for synthesizing more complex molecules.
Catalysis: : Modified versions may act as ligands in catalytic cycles.
Biology
Enzyme Inhibition: : The structure suggests potential inhibitory activity against certain enzymes, making it a candidate for drug development.
Medicine
Industry
Material Science:
Wirkmechanismus
Target of Action
Similar compounds have been known to target various enzymes and receptors involved in cellular signaling pathways .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some compounds inhibit the activity of their target enzymes, while others may act as agonists or antagonists at receptor sites .
Biochemical Pathways
Compounds with similar structures have been known to affect various cellular signaling pathways, leading to downstream effects such as cell growth inhibition, apoptosis, or changes in gene expression .
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability and are metabolized by various enzymes in the liver .
Result of Action
Similar compounds have been known to induce changes at the molecular level, such as alterations in protein function or gene expression, and at the cellular level, such as changes in cell growth or viability .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone typically involves several key steps:
Preparation of the pyrido[4,3-d]pyrimidine core: : This can be achieved through condensation reactions involving suitable precursors like aminopyridines and formamidine derivatives.
Formation of the pyrazole moiety: : The methanone attachment can be synthesized via cyclization reactions of suitable hydrazines with diketones.
Coupling of the fragments: : The final step involves coupling the 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl moiety with the dihydropyrido[4,3-d]pyrimidin-6(5H)-yl core through a condensation reaction, often facilitated by catalytic agents like palladium on carbon.
Industrial Production Methods
In an industrial setting, this compound may be synthesized through automated reactors employing optimized temperature and pressure conditions. This ensures higher yield and purity while reducing production costs. Solvent choices and the incorporation of green chemistry principles are vital to making the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the methoxyphenyl and pyrazole moieties.
Reduction: : Selective reduction can be applied to the dihydropyrido[4,3-d]pyrimidine ring, depending on the reaction conditions.
Substitution: : The methoxy group on the phenyl ring allows for nucleophilic aromatic substitution reactions, providing a pathway for further functionalization.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: : Hydrogenation with palladium catalysts or reduction with lithium aluminum hydride.
Substitution: : Nucleophiles such as sodium methoxide or amines under mild conditions.
Major Products
The reactions yield various derivatives, expanding the compound's utility in different scientific applications. For instance, oxidation products could have altered electronic properties, whereas substitution reactions enable the attachment of diverse functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(pyrido[4,3-d]pyrimidin-7-yl)methanone
2-(3-methoxyphenyl)-3-methyl-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl
Highlighting Uniqueness
While similar compounds share core structures, the specific substitutions and functional groups in (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone impart unique chemical reactivity and biological activity. This makes it particularly valuable in fields where precise interactions at the molecular level are crucial, such as drug design and material science.
Hope that satisfies your curiosity!
Eigenschaften
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-23-18(9-17(22-23)13-4-3-5-15(8-13)26-2)19(25)24-7-6-16-14(11-24)10-20-12-21-16/h3-5,8-10,12H,6-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUPKDZVAGWELK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC4=NC=NC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide](/img/structure/B2514086.png)
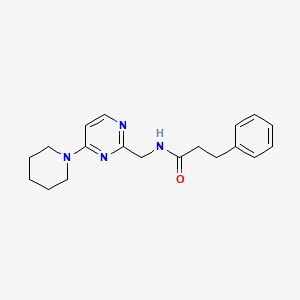
![N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B2514089.png)
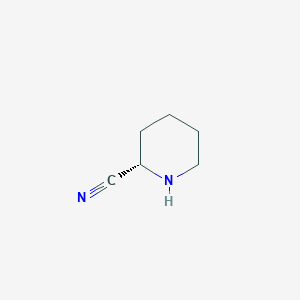
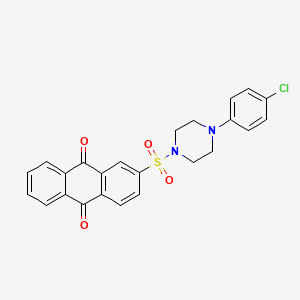
![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2514096.png)

![5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2514098.png)
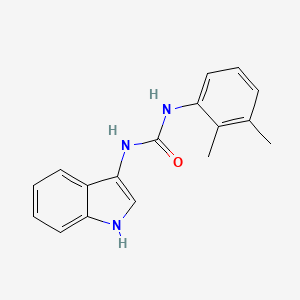
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2514102.png)
![methyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2514103.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine](/img/structure/B2514105.png)
